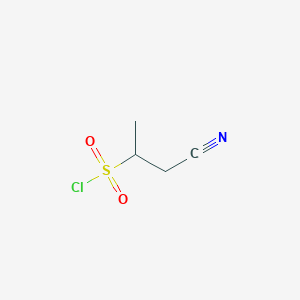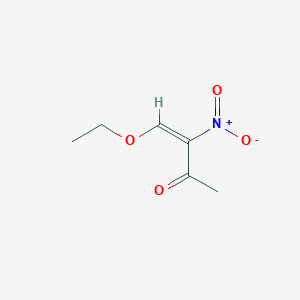
(E)-4-ethoxy-3-nitrobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-ethoxy-3-nitrobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a conjugated double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an elimination step to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oximes, nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-4-ethoxy-3-nitrobut-3-en-2-one involves its reactive functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological molecules or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxy-3-nitrobut-3-en-2-one: Lacks the (E)-configuration, leading to different reactivity and properties.
4-methoxy-3-nitrobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-nitrobut-3-en-2-one: Lacks the ethoxy group, resulting in different chemical behavior.
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(E)-4-ethoxy-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4+ |
InChI-Schlüssel |
KWFYVTXHLRZERV-GQCTYLIASA-N |
Isomerische SMILES |
CCO/C=C(\C(=O)C)/[N+](=O)[O-] |
Kanonische SMILES |
CCOC=C(C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


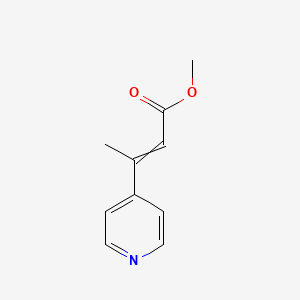
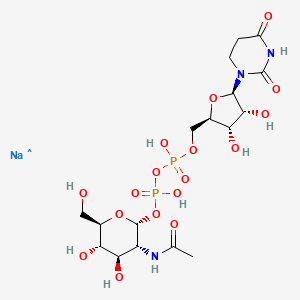
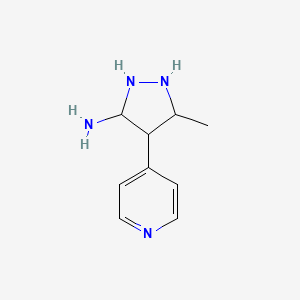
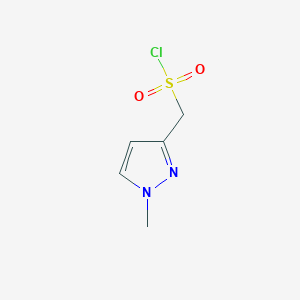
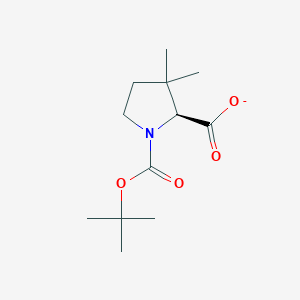

![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

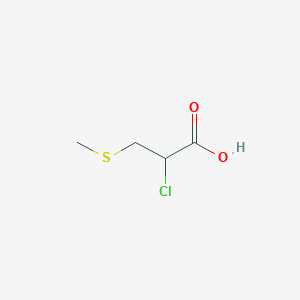
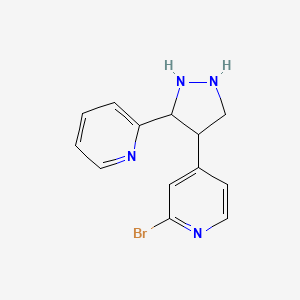


![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
